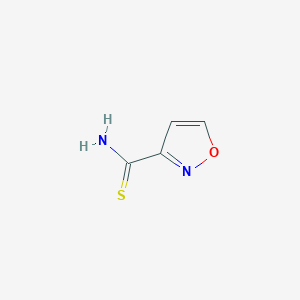

Isoxazole-3-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4N2OS |

|---|---|

Molecular Weight |

128.15 g/mol |

IUPAC Name |

1,2-oxazole-3-carbothioamide |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-2-7-6-3/h1-2H,(H2,5,8) |

InChI Key |

HDYAFWQNEJFVJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Isoxazole-3-Carbothioamide and Analog Synthesis

The construction of the this compound scaffold and its derivatives is achieved through several strategic synthetic routes. These methods include the functionalization of pre-existing isoxazole (B147169) rings, the formation of the isoxazole ring through condensation or cycloaddition reactions, and the specific incorporation of various chemical moieties to create diverse analogs.

A common and straightforward method for the synthesis of isoxazole-3-carboxamide (B1603040) derivatives, which are structural analogs of this compound, involves the derivatization of isoxazole-3-carboxylic acid precursors. This approach typically involves a coupling reaction between the carboxylic acid and an appropriate amine.

For instance, a series of 5-methyl-3-phenyl-isoxazole-4-carboxamide derivatives were synthesized by coupling 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline (B41778) derivatives. nih.gov The reaction is facilitated by activating agents and covalent nucleophilic catalysts such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is versatile and allows for the introduction of a wide range of substituents on the amide nitrogen, leading to a library of compounds with potentially diverse biological activities.

A general scheme for this synthesis is presented below:

Scheme 1: Synthesis of Phenyl-isoxazole-Carboxamide Derivatives| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

This synthetic strategy highlights the utility of readily available isoxazole carboxylic acids as key building blocks for the generation of diverse carboxamide libraries.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like isoxazole derivatives in a single step. ufms.brkthmcollege.ac.in These one-pot syntheses are advantageous as they reduce the number of purification steps, saving time and resources.

One such approach involves the three-component condensation of an aryl aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester to form 3,4-disubstituted-isoxazole-5(4H)-ones. kthmcollege.ac.in Various catalysts, including organocatalysts and nanocatalysts, have been employed to facilitate this transformation under green and efficient conditions. kthmcollege.ac.in For example, potassium 2,5-dioxoimidazolidin-1-ide has been used as a novel organocatalyst for this cyclocondensation. kthmcollege.ac.in

Another example is the synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes using a choline (B1196258) chloride:urea deep eutectic solvent, which is a biodegradable and renewable medium. nih.gov These methods exemplify the power of MCRs in rapidly generating molecular diversity around the isoxazole core.

The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for the construction of five-membered heterocyclic rings, including isoxazoles. wikipedia.orgresearchgate.netedu.krd This reaction typically involves the cycloaddition of a nitrile oxide with an alkene or an alkyne. wikipedia.orgedu.krd The nitrile oxides are often generated in situ from aldoximes or hydroximoyl chlorides. nih.govnih.gov

This methodology is highly versatile and allows for the synthesis of a wide variety of substituted isoxazoles with good regioselectivity. wikipedia.orgedu.krd For instance, the reaction of nitrile oxides with terminal alkynes is a standard route to 3,5-disubstituted isoxazoles. nih.gov The subsequent functionalization of the isoxazole ring, for example, by introducing a carbothioamide or carboxamide group at the 3-position, can then be carried out to yield the desired products.

Recent advancements in this area include the use of copper-free click reactions to form the isoxazole linker, which is beneficial for applications in biological systems where copper toxicity is a concern. nih.gov Mechanochemical approaches, such as ball-milling, have also been developed for the solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition, offering a greener alternative to traditional solution-phase synthesis. nih.gov

The synthesis of fused heterocyclic systems containing the isoxazole ring, such as pyrazolo[4,3-d]isoxazoles, has garnered significant interest due to their potential biological activities. A convenient route to novel 3a,4-dihydro-3H,7H- and 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] scholarsresearchlibrary.comresearchgate.netoxazole ring systems has been developed using an intramolecular nitrile oxide cycloaddition (INOC) reaction as the key step. nih.govmdpi.comresearchgate.net

This synthesis starts from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. nih.govmdpi.comresearchgate.net The in situ generated nitrile oxide from the oxime undergoes an intramolecular cycloaddition with the tethered alkene or alkyne to form the fused pyrazolo-pyrano-isoxazole system. nih.govmdpi.comresearchgate.net The carbothioamide functionality can be introduced at a suitable position on the pyrazole (B372694) ring either before or after the formation of the fused isoxazole ring system.

To explore the structure-activity relationships and enhance the therapeutic potential of this compound, various chemical moieties have been incorporated into its structure.

Cyclohexanol (B46403): The synthesis of isoxazole analogues of 1,5-benzodiazepines incorporating a cyclohexanol moiety has been reported. asianpubs.org This involves designing and synthesizing newer derivatives of isoxazole with a phenoxyl/phenylamino linkage to the cyclohexanol-benzodiazepine scaffold. asianpubs.org

Thiazole (B1198619): The synthesis of novel 1,3-thiazole derivatives often starts from a suitable precursor which can be reacted with reagents to form the thiazole ring. For example, a compound containing a thiourea (B124793) group can be reacted with a 4-phenyl phenacyl bromide to yield a 1,3-thiazole derivative. chemmethod.com This strategy can be adapted to incorporate a thiazole moiety into an isoxazole-containing molecule.

Pyrazole: The combination of isoxazole and pyrazole rings in a single molecule has been a subject of interest. Novel isoxazole-incorporated pyrazole carbothioamides have been designed and synthesized. researchgate.netamazonaws.com The synthesis is typically achieved by the condensation of isoxazolyl chalcones with thiosemicarbazide (B42300) in the presence of glacial acetic acid. amazonaws.com This leads to the formation of isoxazole clubbed dihydropyrazole-1-carbothioamides. amazonaws.com A hypervalent iodine-mediated, metal-free route has also been utilized for the synthesis of pyrazole-tethered isoxazole derivatives via a [3+2]-cycloaddition reaction of nitrile oxides with alkynes. arkat-usa.org

The following table summarizes the synthesis of isoxazole derivatives with incorporated moieties:

Table 1: Synthesis of Isoxazole Derivatives with Specific Moieties| Incorporated Moiety | Synthetic Approach | Key Reagents/Intermediates |

|---|---|---|

| Pyrazole | Condensation of isoxazolyl chalcones with thiosemicarbazide | Isoxazolyl chalcones, thiosemicarbazide, glacial acetic acid |

| Pyrazole | [3+2] cycloaddition of nitrile oxides with alkynes | Diacetoxyiodobenzene, aldoximes, alkynes |

| Thiazole | Cyclization of a thiourea derivative | Thiourea precursor, 4-phenyl phenacyl bromide |

Advancements in Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods, and the synthesis of isoxazole derivatives is no exception. Green chemistry approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govpreprints.org The use of ultrasonic irradiation can significantly reduce reaction times and improve yields in the synthesis of isoxazole-based molecules. nih.govpreprints.org For example, a one-pot, five-component reaction for the synthesis of 3,5-disubstituted isoxazole secondary sulfonamides has been developed using a CaCl2/K2CO3 synergistic catalytic system under ultrasonic irradiation. nih.govpreprints.org

The use of green solvents, such as water or ionic liquids, is another key aspect of green chemistry. nih.gov One-pot multicomponent reactions for the synthesis of 3,4-disubstituted isoxazolones have been successfully carried out in aqueous media using biodegradable organocatalysts like tartaric acid. ufms.br

Furthermore, the development of solvent-free reaction conditions, such as mechanochemical synthesis via ball-milling, provides a sustainable alternative to traditional solution-phase methods for the synthesis of isoxazoles. nih.gov These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes.

Spectroscopic and Analytical Characterization of Synthesized Analogs

High-Resolution Mass Spectrometry (HRMS) is frequently employed to determine the elemental composition and confirm the molecular weight of the synthesized compounds. nih.govbeilstein-journals.org For instance, in the characterization of a novel 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivative, the ESI-MS spectrum showed a molecular ion peak [M+H]+ at m/z 401.1501, which corresponded accurately with the calculated mass of 401.1497 for the formula C₂₄H₂₀N₂O₄. nih.gov Similarly, for isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazole derivatives, mass spectrometry confirmed the structures by showing the M+1 peak that corresponds to their molecular weights. amazonaws.com

Infrared (IR) spectroscopy is crucial for identifying the key functional groups present in the analogs. The IR spectra of isoxazole-carboxamide derivatives typically exhibit a characteristic absorption band for the amide carbonyl (C=O) stretch around 1677 cm⁻¹. nih.gov In studies of 5-methylisoxazole-3-carboxamide (B1215236) derivatives, the IR spectrum showed a significant absorption band at 3500 cm⁻¹ corresponding to the N-H stretch of the amide. researchgate.net For carbothioamide analogs, the presence of the C=S bond and N-H groups would also yield characteristic absorption bands, confirming the thioamide functionality.

¹H and ¹³C NMR spectroscopy provide comprehensive information about the carbon-hydrogen framework of the molecules.

In ¹H-NMR spectra of various isoxazole-carboxamide analogs, a characteristic singlet for the amide proton (N-H) is often observed in the downfield region, typically between δ 10.40 and δ 8.27 ppm. nih.govnih.gov A singlet corresponding to the isoxazole ring proton is noted around δ 6.40-6.59 ppm. researchgate.netsciarena.com Protons of methyl groups attached to the isoxazole ring typically appear as a singlet further upfield, around δ 2.36-2.66 ppm. researchgate.netnih.gov Aromatic protons appear in the expected range of δ 6.85-7.72 ppm, with their multiplicity and coupling constants providing information about the substitution pattern on the phenyl rings. nih.gov

¹³C-NMR spectroscopy complements the proton data by detailing the carbon skeleton. A key signal for the carbonyl carbon of the amide group in isoxazole-carboxamide analogs is consistently found around δ 170 ppm. nih.govnih.gov The carbons of the isoxazole ring itself show characteristic signals; for example, in 5-methylisoxazole-3-carboxylic acid, the isoxazole carbons appear at δ 100.5, 150.0, and 169.5 ppm. researchgate.net Aliphatic carbons, such as a methyl group attached to the ring, resonate at a much higher field, typically around δ 12.4 ppm. nih.govnih.gov Aromatic carbons are observed in the δ 90-160 ppm range. nih.govsciarena.com

The collective data from these spectroscopic methods allows for the unambiguous confirmation of the synthesized structures of this compound analogs and their related derivatives. researchgate.net

Spectroscopic Data for Selected Isoxazole Analogs

¹H-NMR Spectroscopic Data

| Compound/Analog Type | Functional Group | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Reference |

| N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | Amide NH | 10.40 | s | nih.gov |

| 5-methyl-3-phenylisoxazole-4-carboxamide derivatives | Amide NH | 8.27 - 10.14 | s | nih.gov |

| 5-Phenyl-3-(quinolin-2-yl)isoxazole | Aromatic CH | 8.30 - 7.39 | m | beilstein-journals.org |

| 5-methylisoxazole-3-carboxylic acid | Isoxazole CH | 6.40 | s | researchgate.net |

| (3-para-tolyl-isoxazole-5-yl)-methanol | Isoxazole Ring CH | 6.59 | s | sciarena.com |

| N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | Aromatic CH | 7.72 - 6.85 | m, d (J = 8.5) | nih.gov |

| N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | OCH₃ | 3.76 | s | nih.gov |

| N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | Isoxazole CH₃ | 2.59 | s | nih.gov |

| 5-methylisoxazole-3-carboxylic acid | Isoxazole CH₃ | 2.36 | s | researchgate.net |

¹³C-NMR Spectroscopic Data

| Compound/Analog Type | Carbon Atom | Chemical Shift (δ ppm) | Reference |

| 5-methyl-3-phenylisoxazole-4–carboxamide derivatives | Amide C=O | ~170 | nih.govnih.gov |

| 5-Phenyl-3-(quinolin-2-yl)isoxazole | C3-Isoxazole | 164.2 | beilstein-journals.org |

| 5-Phenyl-3-(quinolin-2-yl)isoxazole | C5-Isoxazole | 170.6 | beilstein-journals.org |

| 5-Phenyl-3-(quinolin-2-yl)isoxazole | C4-Isoxazole | 98.6 | beilstein-journals.org |

| 5-methylisoxazole-3-carboxylic acid | Carboxyl C=O | 168.3 | researchgate.net |

| 5-methylisoxazole-3-carboxylic acid | Isoxazole Ring Carbons | 100.5, 150.0, 169.5 | researchgate.net |

| 5-methyl-3-phenylisoxazole-4–carboxamide derivatives | Aromatic Carbons | 90 - 160 | nih.gov |

| 5-methyl-3-phenylisoxazole-4–carboxamide derivatives | Aliphatic CH₃ | ~12.4 | nih.govnih.gov |

IR Spectroscopic Data

| Compound/Analog Type | Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | Amide C=O | 1677.61 | nih.gov |

| 5-methylisoxazole-3-carboxamide derivatives | Amide N-H | 3500 | researchgate.net |

| 5-methylisoxazole-3-carboxylic acid | Carboxyl C=O | 1718 | researchgate.net |

| 5-methylisoxazole-3-carboxylic acid | N-O | 1489 | researchgate.net |

Medicinal Chemistry and Biological Activity Studies

Exploration of Broad-Spectrum Biological Activities of Isoxazole-3-Carbothioamide and Analogs

The isoxazole (B147169) nucleus is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities. nih.govresearchgate.net Derivatives of isoxazole, including this compound and its analogs, have been the subject of extensive research to explore their therapeutic potential across various disease areas. These investigations have revealed that compounds incorporating the isoxazole ring can exhibit significant biological effects, including anti-inflammatory, antimicrobial, anticancer, antitubercular, analgesic, and immunomodulatory properties. nih.govresearchgate.netrsc.org The versatility of the isoxazole ring allows for structural modifications that can enhance potency and selectivity for different biological targets. rsc.org

This compound analogs have demonstrated notable anti-inflammatory activities. Research has shown that the isoxazole core is a key pharmacophore for this effect. nih.gov For instance, a series of newly synthesized isoxazole carboxamide derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema method. In these studies, certain derivatives showed a significant reduction in edema. nih.gov Specifically, compounds with electron-withdrawing groups, such as halogens, on the aromatic ring tended to exhibit maximum activity.

Some isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com For example, compounds with chloro or bromo substitutions on an associated phenyl ring showed significant anti-inflammatory activity and were more selective towards COX-2. nih.gov Other related structures, such as 4,5-diarylisoxazol-3-carboxylic acids, have been identified as potential leukotriene synthesis inhibitors, which play a role in various inflammatory diseases. nih.govmdpi.com Additionally, some indole derivatives bearing an isoxazole moiety exhibited good anti-inflammatory activity, with edema reduction ranging from 36.6% to 73.7%. nih.gov A derivative bearing a furfuryl ring was found to have pronounced anti-inflammatory effects. nih.gov

Table 1: Anti-inflammatory Activity of Selected Isoxazole Analogs

| Compound Type | Model/Target | Key Findings |

| Isoxazole Carboxamide Derivatives | Carrageenan-induced rat paw edema | Significant reduction in edema; compounds with electron-withdrawing groups showed higher activity. |

| Chloro/Bromo-substituted Phenyl Isoxazoles | COX enzyme inhibition | Exhibited significant anti-inflammatory activity with selectivity towards COX-2. nih.gov |

| Indolyl-isoxazoles | Carrageenan-induced rat paw edema | Good anti-inflammatory activity, reducing edema by 36.6% to 73.7%. nih.gov |

| 4,5-Diarylisoxazol-3-carboxylic acids | Leukotriene synthesis | Identified as potential leukotriene biosynthesis inhibitors. nih.gov |

The isoxazole scaffold is a component of various compounds with significant antimicrobial properties. researchgate.net Studies have evaluated this compound analogs against a range of pathogenic bacteria and fungi. researchgate.netnih.gov

In one study, a series of isoxazole carboxamide derivatives demonstrated moderate to potent antimicrobial activity against test organisms. It was noted that derivatives containing electron-withdrawing groups like halogens showed the highest efficacy. For example, certain compounds were more potent against Aspergillus niger than the standard reference drug, Griseofulvin. Another study highlighted that the presence of specific groups, such as methoxy (B1213986), dimethylamino, and bromine at the C-5 phenyl ring, and nitro and chlorine at the C-3 phenyl ring, enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpca.org

Research into 2-isoxazoline derivatives also showed antibacterial activity, with one thiosemicarbazide (B42300) derivative being active against several bacterial species. nih.gov Furthermore, an investigation of 15 isoxazole derivatives revealed that all possessed antimicrobial activity. nih.gov Two compounds in particular, PUB9 and PUB10, showed noticeably higher activity, especially against Staphylococcus aureus and Pseudomonas aeruginosa, and were able to reduce biofilm-forming cells by over 90%. nih.gov The presence of a trifluoromethyl (CF3) group in some isoxazole analogs has also been shown to make them active antimicrobial scaffolds. rsc.org

Table 2: Antimicrobial Activity of Selected Isoxazole Analogs

| Compound/Analog | Target Organism(s) | Activity/Key Findings |

| Isoxazole Carboxamide Derivatives | Bacteria and Fungi | Moderate to potent activity; enhanced by electron-withdrawing groups. |

| Halogenated Isoxazole Derivatives | Aspergillus niger | More potent than the standard drug Griseofulvin. |

| PUB9 | Staphylococcus aureus | Minimal inhibitory concentration >1000x lower than other derivatives. nih.gov |

| PUB9 and PUB10 | Biofilm-forming bacteria | Reduced biofilm cells by over 90%. nih.gov |

| Trifluoromethyl-containing Isoxazoles | Candida albicans | Showed great antifungal activity with an MIC value of 250 μg/ml. rsc.org |

The isoxazole ring is a core structure in many compounds developed for anticancer chemotherapy. nih.gov Analogs of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

A novel series of isoxazole clubbed dihydropyrazole-1-carbothioamides demonstrated superior antiproliferative activity compared to their carboxamide counterparts against the DU-145 prostate cancer cell line. pnrjournal.com Two compounds from this series, designated 28 and 29, showed the highest activity with an IC50 value of 1 µg/mL, which was four times more potent than the standard drug, Docetaxel. pnrjournal.com Importantly, these compounds were found to be nontoxic to normal human liver cells (L02). pnrjournal.com

In another study, a series of isoxazole-carboxamide derivatives were tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. nih.gov Compounds 2d and 2e were the most active against Hep3B cells, with IC50 values around 23 μg/ml. nih.gov Compound 2d also showed the highest activity against HeLa cells with an IC50 of 15.48 μg/ml. nih.gov These compounds were found to induce a delay in the G2/M phase of the cell cycle and shifted Hep3B cells from necrosis towards apoptosis. nih.gov Further research on isoxazole-based carboxamides identified compound 3c as a promising growth inhibitor against 60 cancer cell lines, showing potent activity against leukemia, colon cancer, and melanoma cell lines. nih.gov

Table 3: Anticancer Activity of Selected Isoxazole Analogs

| Compound/Analog | Cancer Cell Line | IC50 Value |

| Dihydropyrazole-1-carbothioamide 28 | Prostate (DU-145) | 1 µg/mL pnrjournal.com |

| Dihydropyrazole-1-carbothioamide 29 | Prostate (DU-145) | 1 µg/mL pnrjournal.com |

| Isoxazole-carboxamide 2d | Liver (Hep3B) | ~23 µg/mL nih.gov |

| Isoxazole-carboxamide 2e | Liver (Hep3B) | ~23 µg/mL nih.gov |

| Isoxazole-carboxamide 2d | Cervical (HeLa) | 15.48 µg/mL nih.gov |

| Phenyl-isoxazole–carboxamide 129 | Cervical (HeLa) | 0.91 µM rsc.org |

| Phenyl-isoxazole–carboxamide 130 | Breast (MCF-7) | 4.56 µM rsc.org |

Isoxazole-containing compounds have emerged as promising candidates in the search for new antitubercular agents, particularly in light of increasing drug resistance. nih.govamazonaws.com The isoxazole ring itself is considered to have a significant anti-TB effect. ijpca.org

A series of isoxazole clubbed dihydropyrazole-1-carbothioamides were screened for their activity against Mycobacterium tuberculosis H37Rv. amazonaws.com Compounds 24 and 25, which have methoxyl groups at the meta positions, were identified as the most promising, with MIC values of 0.1 and 0.25 µg/mL, respectively. amazonaws.com Compound 25 was found to be equipotent to the first-line anti-TB drug isoniazid. amazonaws.com These compounds also showed low selectivity against normal human liver cells, indicating their potential for further development. amazonaws.com

In another line of research, substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides were reported to have growth inhibitory activity against M. tuberculosis strains. nih.gov These compounds demonstrated high selectivity and a low propensity to be substrates of efflux pumps, which is a common mechanism of drug resistance in bacteria. nih.gov Further optimization of this series led to the design of improved compounds that could escape metabolic degradation. nih.gov Additionally, urea and thiourea (B124793) variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters displayed potent in vitro activity against both drug-susceptible and drug-resistant M. tuberculosis. nih.gov

Table 4: Antitubercular Activity of Selected Isoxazole Analogs

| Compound/Analog | Target Strain | MIC Value |

| Dihydropyrazole-1-carbothioamide 24 | M. tuberculosis H37Rv | 0.1 µg/mL amazonaws.com |

| Dihydropyrazole-1-carbothioamide 25 | M. tuberculosis H37Rv | 0.25 µg/mL amazonaws.com |

| 3,4-Dichlorophenyl urea derivative | Drug-resistant M. tuberculosis | 0.25 µg/mL nih.gov |

| 4-Chlorophenyl thiourea congener | Drug-resistant M. tuberculosis | 1 µg/mL nih.gov |

Derivatives of isoxazole have been investigated for their potential in pain management, showing promising analgesic properties. nih.govresearchgate.netnih.gov A study involving nine novel 3-substituted-isoxazole-4-carboxamide derivatives found that they possessed low to moderate analgesic activity in mice, as evaluated by the acetic acid-induced writhing assay and the hot plate test. nih.govnih.gov

Among the synthesized derivatives, compound B2, which contains a methoxy (OCH3) group, demonstrated high analgesic activity, comparable to the standard drug tramadol at a dose of 6 mg/kg. nih.govresearchgate.netnih.gov Further investigation into the mechanism of action revealed that the analgesic effects of compounds A3 and B2 were not reversed by naloxone, a non-selective opioid antagonist. nih.govnih.gov This suggests that these compounds mediate their analgesic effects through a non-opioid receptor pathway. nih.govresearchgate.netnih.gov Docking studies supported this, showing that compounds A3 and B2 could bind to non-opioid receptors such as COX-1, COX-2, and the human capsaicin receptor. researchgate.netnih.gov Another study on different isoxazole derivatives also reported significant analgesic activity, with compounds 2e and 2f being particularly effective compared to paracetamol. researchgate.net

Table 5: Analgesic Activity of Selected Isoxazole Analogs

| Compound/Analog | Test Model | Result/Key Finding |

| Isoxazole Carboxamide B2 | Acetic acid-induced writhing & Hot plate assay | High analgesic activity, comparable to tramadol. nih.govnih.gov |

| Isoxazole Carboxamide A3 & B2 | Naloxone challenge | Analgesic effect not reversed, indicating a non-opioid pathway. nih.govnih.gov |

| Isoxazole Derivative 2e & 2f | Not specified | Exhibited significant analgesic activity compared to paracetamol. researchgate.net |

Isoxazole derivatives have been shown to possess immunomodulatory properties, with some compounds acting as immunosuppressants and others as immunostimulants. mdpi.comnih.gov These compounds have been tested in various models using cells from both rodents and humans. mdpi.comnih.gov

One study investigated the immunoregulatory properties of 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (compound 06K). mdpi.comnih.gov This compound showed differential actions depending on the model used; it stimulated antibody production but decreased the cellular immune response. nih.gov Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have also been observed to have modulatory effects on T-cell subsets and B-cell levels, and they enhanced antibody production in mice. mdpi.comnih.gov

Other research has focused on the immunosuppressive activities of isoxazole derivatives. nih.govscience24.com A series of new isoxazole derivatives demonstrated a dose-dependent ability to suppress the proliferation of human peripheral blood mononuclear cells (PBMC) and a weak ability to suppress the production of tumor necrosis factor-alpha (TNF-α). science24.com One compound, MZO-2, was particularly active in suppressing proliferation. science24.com Another compound, MM3, showed strong immunosuppressive properties by inhibiting TNF-α production and inducing apoptosis in Jurkat cells through the activation of caspases and Fas. mdpi.com These findings suggest the potential of isoxazole derivatives in treating autoimmune diseases or as adjuvants for vaccines. nih.gov

Other Biological Activities (e.g., Antileprosy, Antidiabetic, Antioxidant)

The isoxazole nucleus is a key pharmacophore that imparts a range of biological functions to its derivatives. Beyond commonly cited antimicrobial and anti-inflammatory roles, these compounds have been investigated for other significant therapeutic applications.

Antileprosy and Antitubercular Activity

While direct studies on the antileprosy activity of this compound derivatives are not extensively documented, significant research has been conducted on their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.org Given that leprosy is caused by Mycobacterium leprae, which belongs to the same genus, the potent antitubercular activity of isoxazoles suggests a potential avenue for antileprosy drug discovery. rsc.org A series of compounds based on 3-isoxazolecarboxylic acid esters have demonstrated high potency against both replicating and non-replicating M. tuberculosis. nih.gov Some of these derivatives exhibit submicromolar activity in vitro, comparable to first-line anti-TB drugs. nih.gov Furthermore, an isoxazole derivative, designated M1, was identified as an inhibitor of the FadD enzymes in M. tuberculosis, confirming its potential as an antitubercular drug candidate through evaluation in macrophage and mouse models of tuberculosis. acs.org These findings underscore the promise of the isoxazole scaffold in combating mycobacterial diseases. nih.govacs.org

Antidiabetic Activity

Several isoxazole derivatives have been identified as promising candidates for the management of diabetes mellitus. researchgate.net Their mechanisms of action are varied, targeting key pathways in glucose metabolism. Studies have shown that flavonoid-based isoxazole derivatives can significantly enhance glucose uptake in insulin-resistant HepG2 cells. researchgate.netnih.gov Another key strategy in managing diabetes is the inhibition of carbohydrate-hydrolyzing enzymes. acs.org Trifluoromethylated flavonoid-based isoxazoles have been synthesized and shown to be effective inhibitors of α-amylase, an enzyme responsible for breaking down complex carbohydrates. nih.gov In one study, the most potent compound exhibited an IC50 value of 12.6 ± 0.2 μM, similar to the standard drug acarbose. nih.gov Other in vitro investigations have utilized the glucose uptake by yeast cell method to screen for antidiabetic potential, identifying derivatives with halogenated or nitrated phenyl rings as active agents. journaljpri.comjournaljpri.com

Antioxidant Activity

The capacity of isoxazole derivatives to counteract oxidative stress has been well-documented through various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to evaluate this potential. researcher.lifenih.gov In one study, fluorophenyl-isoxazole-carboxamide derivatives demonstrated high antioxidant potency, with compounds 2a and 2c showing IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which was significantly more potent than the positive control, Trolox. researcher.life Another study of isoxazole ring-containing chalcones found that a derivative with three methoxy groups (compound 28) was the most potent antioxidant, with an IC50 of 5 ± 1 µg/mL. nih.gov Research on benzimidazolylisoxazoles also revealed remarkable antioxidant activity, with one compound showing an IC50 value of 145 μM. ajrconline.org These findings highlight the potential of isoxazole derivatives to mitigate cellular damage caused by free radicals.

Preclinical Biological Evaluation Models

The therapeutic potential of isoxazole derivatives is substantiated through rigorous preclinical evaluations using both in vitro and in vivo models. These models are crucial for determining efficacy, potency, and the mechanism of action before any clinical consideration.

In Vitro Cellular Assays for Efficacy and Potency

A wide array of in vitro cellular assays has been employed to screen and characterize the biological effects of isoxazole derivatives. These assays provide essential data on the compounds' direct effects on cells and molecular targets.

For anticancer activity, derivatives have been tested against various human cancer cell lines. In one study, novel synthetic isoxazoles demonstrated significant antiproliferative and pro-apoptotic activities against human erythroleukemic K562 cells and glioblastoma cell lines (U251-MG and T98G). spandidos-publications.com Some of these compounds exhibited potent effects, with IC50 values in the nanomolar range for inhibiting the in vitro proliferation of K562 cells. spandidos-publications.com

In the realm of antimicrobial research, isoxazole derivatives were scrutinized for their ability to combat leading biofilm-forming wound pathogens. nih.govresearchgate.net Assays to determine the Minimal Inhibitory Concentration (MIC) and the capacity for biofilm reduction were performed against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov Certain derivatives were found to reduce biofilm formation by over 90% while displaying low cytotoxicity against normal human fibroblast cell lines. researchgate.net

Enzyme inhibition assays are also a cornerstone of in vitro evaluation. The anti-inflammatory potential of novel isoxazole derivatives has been assessed through in vitro cyclooxygenase (COX-1 and COX-2) enzyme inhibitory assays, identifying compounds that are potent and selective inhibitors of COX-2. frontiersin.org For antidiabetic potential, derivatives have been evaluated for their ability to inhibit α-amylase and α-glucosidase. nih.govacs.org

In Vitro Efficacy of Isoxazole Derivatives in Cellular Assays

| Activity | Assay/Model | Target | Key Findings | Reference |

|---|---|---|---|---|

| Anticancer | Antiproliferation Assay | K562 cells | Compound 2 showed strong inhibition with IC50 = 18.01±0.69 nM. | spandidos-publications.com |

| Anticancer | Apoptosis Assay | K562 cells | Compounds 4, 7, 8, 9, and 11 induced apoptosis in >50% of cells. | spandidos-publications.com |

| Antimicrobial | Biofilm Reduction Assay | S. aureus, P. aeruginosa | Derivative PUB9 reduced biofilm by >90% at 0.125–0.25 mg/mL. | nih.govresearchgate.net |

| Anti-inflammatory | COX-2 Enzyme Inhibition | COX-2 Enzyme | Compounds C3, C5, and C6 were the most potent inhibitors. | frontiersin.org |

| Antidiabetic | α-Amylase Inhibition | α-Amylase Enzyme | Compound 3b was the most potent inhibitor with IC50 = 12.6 ± 0.2 μM. | nih.gov |

In Vivo Animal Models for Therapeutic Potential

The antioxidant properties of isoxazole derivatives have been confirmed in vivo. Based on potent in vitro DPPH scavenging activity, a lead compound (2a) was evaluated in male mice. researcher.lifenih.gov The results showed that the total antioxidant capacity (TAC) in mice treated with the compound was two-fold greater than that of mice treated with the positive control, Quercetin. researcher.lifenih.govresearchgate.net

For assessing anti-inflammatory activity, the carrageenan-induced rat paw edema model is a standard method. Derivatives of 5-amino-3-methyl-1,2-oxazole have been tested in this model, demonstrating their ability to reduce inflammation in vivo. mdpi.com

In oncology, tumor xenograft models are critical for evaluating anticancer potential. Isoxazole-oxazole hybrids have been studied in animal models bearing A2780 or NCI-H1975 tumor xenografts, where they demonstrated activity comparable to or better than the established inhibitor luminespib. mdpi.com

While direct in vivo studies for antileprosy activity of isoxazoles are pending, the standard model for this disease involves assessing the reduction of M. leprae bacterial load in the mouse footpad. nih.gov Given the potent in vivo antitubercular activity of isoxazole derivatives in mouse models, similar models would be appropriate for future antileprosy evaluation. acs.org

In Vivo Evaluation of Isoxazole Derivatives in Animal Models

| Therapeutic Area | Animal Model | Activity Assessed | Key Findings | Reference |

|---|---|---|---|---|

| Antioxidant | Male Mice | Total Antioxidant Capacity (TAC) | Compound 2a increased TAC two-fold compared to the control Quercetin. | researcher.lifenih.gov |

| Anticancer | A2780/NCI-H1975 Tumor Xenograft | Tumor Growth Inhibition | Compounds 29a and 29b showed activity comparable or superior to luminespib. | mdpi.com |

| Anti-inflammatory | Carrageenan-induced Rat Paw Edema | Reduction of Edema | 5-amino-3-methyl-1,2-oxazole derivatives showed significant anti-inflammatory effects. | mdpi.com |

| Antitubercular | Mouse Model of Tuberculosis | Inhibition of M. tuberculosis | Compound M1 confirmed potent antitubercular activity. | acs.org |

Structure Activity Relationship Sar Investigations

Identification of Essential Pharmacophoric Elements within the Isoxazole-3-Carbothioamide Scaffold

The biological activity of the this compound scaffold is largely determined by three key pharmacophoric elements:

The Isoxazole (B147169) Ring: This five-membered aromatic heterocycle is the core of the molecule. ijpca.org Its unique electronic properties and the presence of a weak, cleavable nitrogen-oxygen bond contribute significantly to its biological interactions. researchgate.net The isoxazole ring system allows for extensive modifications of substituents, making it a versatile intermediate in the synthesis of bioactive compounds. researchgate.netmdpi.com

The Carbothioamide/Carboxamide Linker: This moiety connects the isoxazole ring to other parts of the molecule and is crucial for activity. The replacement of an oxygen atom (carboxamide) with a sulfur atom (carbothioamide) can significantly alter the compound's electronic and steric properties, often leading to enhanced biological potency. acs.org

Impact of Substituent Modifications on the Isoxazole Ring

The type, size, and electronic nature of substituents on the isoxazole ring and associated phenyl rings can dramatically influence the molecule's interaction with biological targets. nih.govnih.gov

Influence of Electron-Donating and Electron-Withdrawing Groups on Bioactivity

The electronic properties of substituents are a determining factor in the bioactivity of isoxazole derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic systems, thereby affecting binding affinity and potency. researchgate.net

Studies on related isoxazole-containing chalcones and dihydropyrazoles have demonstrated that a combination of both EDGs (e.g., -OCH₃) and EWGs (e.g., -F, -Cl) on an attached phenyl ring can be necessary to achieve optimal potency. mdpi.comnih.gov For instance, in one series of chalcones, a trisubstituted derivative with both fluorine (EWG) and methoxy (B1213986) (EDG) groups exhibited the highest potency. nih.gov Conversely, in another study, substituting an EDG for an EWG at a specific position was found to be more favorable for antimicrobial activity. mdpi.com

The significance of EWGs is further highlighted in other studies where isoxazole derivatives bearing groups like -F, -Cl, and -Br demonstrated valuable cytotoxic effects. nih.gov Specifically, SAR analysis revealed that the presence of halogen atoms (F, Cl, or Br) as substituents on a phenyl ring attached to the isoxazole core significantly enhanced α-amylase inhibitory activity. mdpi.com

| Compound Series | Substituent Type | Effect on Bioactivity | Source |

|---|---|---|---|

| Isoxazole-Chalcones | Combination of EWG (F) and EDG (-OCH₃) | Highest anticancer potency | mdpi.comnih.gov |

| Isoxazole Derivatives | EWG (Halogens: F, Cl, Br) | Enhanced α-amylase inhibition | mdpi.com |

| Isoxazole Derivatives | EWG (Halogens: F, Cl, Br) | Valuable cytotoxic effects | nih.gov |

| Isoxazole-Chalcones | EDG (-OCH₃) vs. EWG (Cl) at position 2 | EDG was more favorable for antimicrobial activity | mdpi.com |

Positional Effects of Substituents on Biological Potency and Selectivity

The position of substituents on the aromatic rings within the isoxazole scaffold is as crucial as their electronic nature in determining biological potency and selectivity. mdpi.com

In studies of isoxazole-containing chalcones, the placement of methoxy (-OCH₃) groups on a phenyl ring significantly influenced antimicrobial activity. It was found that substitutions at the ortho (position 2) and para (position 4) positions were favorable for activity. In contrast, substitution at the meta (position 3) position was detrimental to both antibacterial and antifungal potency. mdpi.com

Further analysis of disubstituted and trisubstituted derivatives provided more detailed insights:

In a monosubstituted series , methoxy groups at positions 2 or 4 resulted in better activity than at position 3. mdpi.com

In a disubstituted series , substitutions at positions 2 and 6 were particularly effective. mdpi.com

For trisubstituted compounds , having methoxy groups at positions 2, 4, and 6 led to potent activity. mdpi.com

Similarly, in a series of dihydropyrazole derivatives, a methoxy group at position 4 was found to be better for antifungal activity than a substitution at position 2. mdpi.com These findings underscore the critical role that substituent positioning plays in the spatial arrangement and electronic distribution of the molecule, which in turn governs its interaction with biological targets.

| Compound Series | Substituent | Position(s) | Observed Effect | Source |

|---|---|---|---|---|

| Isoxazole-Chalcones | -OCH₃ (Methoxy) | ortho (2) and para (4) | Favorable for antimicrobial activity | mdpi.com |

| meta (3) | Deleterious to antimicrobial activity | mdpi.com | ||

| ortho (2), para (4), and ortho (6) | Potent antimicrobial activity | mdpi.com | ||

| Dihydropyrazoles | -OCH₃ (Methoxy) | para (4) vs. ortho (2) | Position 4 was superior for antifungal activity | mdpi.com |

Role of the Carbothioamide/Carboxamide Moiety and its Modifications

The amide linkage is a cornerstone of many biologically active molecules, and its modification can lead to significant changes in activity. In the context of isoxazole derivatives, the substitution of the carboxamide moiety (-C(=O)NH-) with a carbothioamide moiety (-C(=S)NH-) has been explored. This change from oxygen to sulfur, a larger and more polarizable atom, can impact hydrogen bonding capabilities, lipophilicity, and metabolic stability.

A notable example comes from the development of antitubercular agents, where researchers have synthesized and compared isoxazole-dihydropyrazole-1-carboxamides with their corresponding isoxazole-dihydropyrazole-1-carbothioamides. The study revealed that, in many cases, the carbothioamide analogues exhibited superior antitubercular activity. This enhancement is attributed to the carbothioamide group, which is a key functional group in established antitubercular drugs like ethionamide.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. Conformational analysis, therefore, is a critical component of SAR studies. For this compound derivatives, the rotational freedom around single bonds allows the molecule to adopt various spatial arrangements. Identifying the most stable or biologically active conformation is key to understanding its mechanism of action. scielo.br

While direct conformational studies on this compound are not extensively detailed, insights can be drawn from related heterocyclic systems and computational methods. Preliminary conformational analyses of isoxazole-curcumin derivatives, for example, indicated that the introduction of the isoxazole ring enhanced biological activity, which was supported by molecular docking studies. mdpi.comnih.govencyclopedia.pub Molecular docking simulations are a powerful tool to predict the binding poses of different conformers within the active site of a target protein. nih.govnih.gov

Mechanistic Studies and Biological Target Identification

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channels by Isoxazole-3-Carboxamide (B1603040) Derivatives

Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for various pain-producing stimuli, including heat and capsaicin. researchgate.net As an integrator of nociceptive responses, it is a significant target for the development of new analgesics. researchgate.net

Research into isoxazole-3-carboxamide derivatives has identified them as potent TRPV1 antagonists. nih.gov Optimization of a screening hit led to the development of a series of these compounds with a balance of potency and solubility. nih.gov A key structural modification involved the substitution of the isoxazole-3-carboxamide with a 1S, 3R-3-aminocyclohexanol group, which enhanced both of these properties. nih.govnih.gov The isoxazole (B147169) ring itself is a crucial structural element, and modifications to it, such as the addition of electron-donating or electron-withdrawing groups, can significantly influence the compound's binding affinity and potency as a TRPV1 antagonist. researchgate.net

Two specific compounds from this series, designated as compounds 32 and 40 in the study by Palin et al., demonstrated antihyperalgesic effects in a rat model of inflammatory pain. nih.gov

| Compound Series | Key Structural Motif | Biological Target | Observed Effect |

|---|---|---|---|

| Isoxazole-3-carboxamides | 1S, 3R-3-aminocyclohexanol | TRPV1 Channels | Antagonism, Antihyperalgesic effects |

Interaction with Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors and Pain Pathways

AMPA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in mediating fast excitatory neurotransmission in the central nervous system. nih.govresearchgate.net Subtypes of these receptors, particularly those permeable to calcium, are highly expressed in the spinal dorsal horn and are integral to nociceptive transmission and inflammatory pain. nih.govresearchgate.net

Recent electrophysiological studies have investigated the effects of twelve isoxazole-4-carboxamide derivatives (CIC-1 to CIC-12) on AMPA receptor activity. nih.govnih.gov The results showed that these compounds are potent inhibitors of AMPA receptor function. nih.gov Specifically, compounds CIC-1 and CIC-2 demonstrated an 8-fold and 7.8-fold reduction, respectively, in AMPA receptor-mediated currents. nih.govnih.gov These derivatives also significantly altered the biophysical gating properties of the receptors, including their deactivation and desensitization kinetics. nih.govnih.gov This modulation of AMPA receptor activity highlights their potential in controlling pain through non-opioid pathways. nih.gov

| Compound | Biological Target | Effect on Peak Current Amplitude |

|---|---|---|

| CIC-1 | AMPA Receptors | 8-fold reduction |

| CIC-2 | AMPA Receptors | 7.8-fold reduction |

Inhibition of Mitochondrial Permeability Transition Pore (mtPTP)

The mitochondrial permeability transition pore (mtPTP) is a high-conductance channel in the inner mitochondrial membrane. nih.govnih.gov Under pathological conditions involving calcium overload, persistent opening of the mtPTP leads to mitochondrial dysfunction and ultimately, cell death. nih.govnih.govku.edu This makes the mtPTP a potential therapeutic target for a range of human diseases. nih.govnih.gov

A series of diarylisoxazole-3-carboxamides have been identified and optimized as potent, picomolar inhibitors of the mtPTP. nih.govnih.gov The initial hit compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, showed promising inhibitory activity against mitochondrial swelling with an EC50 value of less than 0.39 µM, without interfering with the inner mitochondrial membrane potential. nih.govnih.govku.edu Further optimization led to the development of analogues such as N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide, which potently increases the calcium retention capacity of mitochondria. nih.govnih.govku.edu

| Compound | Biological Target | Inhibitory Activity (EC50) |

|---|---|---|

| 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide | mtPTP (Mitochondrial Swelling) | < 0.39 µM |

| N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide | mtPTP | Potent inhibitor (picomolar range) |

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2) and Selectivity

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation. nih.gov

Several studies have evaluated isoxazole-carboxamide derivatives for their ability to inhibit COX enzymes. nih.govnih.gov A study involving seventeen such compounds found that they exhibited moderate to potent activities against both COX-1 and COX-2. nih.govnih.gov The most potent compound in this series, designated A13, had IC50 values of 64 nM and 13 nM against COX-1 and COX-2, respectively, resulting in a selectivity ratio of 4.63 for COX-2. nih.govnih.gov Another study found that compound 2b was a potent inhibitor of the COX-1 enzyme with an IC50 value of 0.391 μg/ml, while compound 2a showed a good selectivity ratio of 1.44 for COX-2. benthamdirect.com

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| A13 | 64 nM | 13 nM | 4.63 |

| 2a | - | - | 1.44 |

| 2b | 0.391 µg/ml | - | - |

Interference with Specific Protein-Protein Interactions (e.g., GATA4-NKX2-5 Transcriptional Synergy)

The transcription factors GATA4 and NKX2-5 are master regulators of gene expression in the heart. nih.govnih.gov They interact directly to synergistically activate cardiac genes, and this interaction is essential for processes like stretch-induced cardiomyocyte hypertrophy. nih.govnih.gov Modulating this protein-protein interaction is a novel strategy for addressing cardiac conditions. nih.gov

A phenylisoxazole carboxamide compound was identified as a hit that inhibits the GATA4-NKX2-5 transcriptional synergy. nih.gov A subsequent structure-activity relationship (SAR) study of 220 derivatives explored the chemical space around this hit. nih.gov The analysis revealed that the aromatic substituent on the isoxazole scaffold is a key regulator of this inhibitory activity. nih.govacs.org For example, the compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide was identified as a potent inhibitor with an IC50 of 3 µM. nih.gov This research has led to the identification of potent and selective inhibitors of this crucial transcriptional synergy. nih.gov

| Compound | Biological Target | Activity (IC50) |

|---|---|---|

| N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide | GATA4-NKX2-5 Transcriptional Synergy | 3 µM |

Investigation of Antimicrobial Protein Targets (e.g., Elastase in Pseudomonas aeruginosa, KPC-2 Carbapenemase in Klebsiella pneumoniae)

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents that act on novel targets. nih.gov Virulence factors, such as bacterial enzymes, are attractive targets. nih.gov

The antimicrobial potential of isoxazole-carboxamide derivatives has been explored. nih.gov While many compounds showed weak antibacterial activity, two compounds, A8 and A9, exhibited significant activity against Pseudomonas aeruginosa and the fungus Candida albicans with a Minimum Inhibitory Concentration (MIC) of 2.00 mg/ml. nih.gov Compound A8 also showed activity against Klebsiella pneumoniae at the same concentration. nih.govnih.gov Molecular docking studies suggest that the antibacterial action of compound A8 may involve binding interactions with the elastase enzyme in P. aeruginosa and the KPC-2 carbapenemase in K. pneumoniae. nih.govnih.gov

| Compound | Microorganism | Potential Protein Target | Activity (MIC) |

|---|---|---|---|

| A8 | Pseudomonas aeruginosa | Elastase | 2.00 mg/ml |

| A8 | Klebsiella pneumoniae | KPC-2 Carbapenemase | 2.00 mg/ml |

| A9 | Pseudomonas aeruginosa | - | 2.00 mg/ml |

Apoptosis Induction and Associated Cellular Mechanisms in Cancer

Inducing apoptosis, or programmed cell death, is a key strategy in cancer chemotherapy. researchgate.netnih.gov Evasion of apoptosis is a hallmark of cancer, and compounds that can reactivate this pathway are valuable therapeutic candidates. nih.gov

Isoxazole derivatives have been shown to possess pro-apoptotic activity in various cancer cell lines. researchgate.netnih.gov For instance, certain isoxazole derivatives can trigger apoptotic pathways in U251-MG and T98G glioma cells. researchgate.net One study on a novel isoxazole compound, CM2-II-173, in triple-negative breast cancer (TNBC) cells showed that it efficiently induced apoptosis. nih.gov The mechanism involved the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov Furthermore, the compound led to a decrease in pro-caspase-3 levels and induced the cleavage of PARP, a marker of caspase-dependent apoptosis. nih.gov Another study found that synthesized chloro-fluorophenyl-isoxazole carboxamide derivatives showed moderate to potent cytotoxic activity against several cancer cell lines, with compound 2b being particularly potent against the HeLa cervical cancer cell line. benthamdirect.com

Effects on Immune Cell Subsets and Cytokine Production Pathways

Derivatives of isoxazole have demonstrated significant immunomodulatory activities, influencing both the proliferation and function of various immune cell subsets and their subsequent cytokine production. Research into 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives has revealed their capacity to regulate lymphocyte proliferation and cytokine secretion.

Specifically, compounds such as 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K) and 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K) have been identified as having regulatory effects. nih.govnih.gov Studies using cells from the thymus, spleen, and lymph nodes have shown that these compounds can inhibit lymphocyte proliferation. nih.govnih.gov Their influence extends to cytokine production, with notable regulatory effects on interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in peritoneal cell cultures. nih.govnih.gov The inhibitory activity of compounds 01K and 06K on lymphocyte proliferation has been linked to their differential influence on the expression of signaling proteins in Jurkat cells, a cell line used to model T-lymphocytes. nih.gov

Further investigations have highlighted the ability of certain isoxazole derivatives to modulate T-cell and B-cell populations. nih.gov For instance, some derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) were found to affect T-cell subsets and B-cell levels within lymphoid organs. nih.gov This modulation of immune cell populations suggests a potential for these compounds to influence the broader immune response.

The impact on cytokine production pathways is a key aspect of the mechanism of these compounds. Indolyl-isoxazolidine derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines TNF-α and Interleukin-6 (IL-6) in macrophage THP-1 cells when stimulated with lipopolysaccharide (LPS). nih.govijpca.org This inhibitory effect on key inflammatory mediators underscores their potential as anti-inflammatory agents. The differential effects, whether stimulatory or inhibitory, often depend on the specific chemical structure of the derivative, including the nature and position of substituents on the phenyl ring. nih.gov

Table 1: Effects of Isoxazole Derivatives on Immune Cells and Cytokines

| Compound/Derivative Class | Model System | Effect on Immune Cells | Effect on Cytokines | Reference |

|---|---|---|---|---|

| 01K (4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide) | Mouse lymphocytes; Jurkat cells | Inhibitory effect on lymphocyte proliferation | Regulatory effects on IL-1β and TNF-α production | nih.govnih.gov |

| 06K (2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide) | Mouse lymphocytes; Jurkat cells | Inhibitory effect on lymphocyte proliferation | Regulatory effects on IL-1β and TNF-α production | nih.govnih.gov |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives | Mouse models | Modulatory effects on T-cell subsets and B-cell levels | Enhanced anti-SRBC antibody production | nih.gov |

| Indolyl-isoxazolidine derivatives (e.g., compound 9a) | Macrophage THP-1 cells | Not specified | Significant inhibition of LPS-induced TNF-α and IL-6 production | nih.govijpca.org |

Reactive Oxygen Species (ROS) Generation as a Mechanistic Pathway

The generation and management of Reactive Oxygen Species (ROS) represent a significant mechanistic pathway for isoxazole derivatives, which can exhibit both antioxidant and, in some contexts, pro-oxidant activities. This dual potential allows them to modulate cellular states dependent on redox balance.

Many isoxazole derivatives have been investigated for their antioxidant properties, demonstrating an ability to scavenge free radicals and mitigate oxidative stress. nih.govnih.gov For example, a study on isoxazole ring-containing chalcones and their dihydropyrazole derivatives found that they exhibited significant antioxidant activity in the 1,1-diphenyl-2-picrylhydrazine (B155456) (DPPH) free radical scavenging assay. nih.gov Specifically, isoxazole-based chalcones with multiple electron-donating methoxy (B1213986) groups on the phenyl ring showed the most potent antioxidant effects. nih.gov Similarly, certain fluorophenyl-isoxazole-carboxamide derivatives displayed potent scavenging activity against DPPH, with some compounds showing higher potency than the standard antioxidant, Trolox. nih.gov

The antioxidant mechanism of isoxazole derivatives has also been observed in vivo. One novel derivative, 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO), was found to protect against ethanol-induced gastric ulcers by attenuating oxidative stress. mdpi.com This protective effect was mediated by enhancing the levels of endogenous antioxidant enzymes such as glutathione (B108866) and catalase, and reducing lipid peroxidation in gastric tissues. mdpi.com This demonstrates that isoxazole derivatives can bolster the cell's natural antioxidant defense systems.

Conversely, some isoxazole derivatives can exert their biological effects by promoting oxidative stress. Research on tyrosol derivatives bearing a 3,5-disubstituted isoxazole moiety revealed that their anti-proliferative effect against leukemia cells is mediated by a pro-apoptotic activity. mdpi.com This pro-apoptotic function was linked to the promotion of oxidative stress, suggesting that in a cancer context, the generation of ROS can be a therapeutically beneficial mechanism. mdpi.com This pro-oxidant activity can lead to cellular damage and apoptosis in rapidly dividing cancer cells, which are often more vulnerable to oxidative stress than normal cells.

The capacity of the isoxazole scaffold to either quench or generate ROS depending on the specific derivative and cellular environment highlights the complexity of its mechanism of action. This redox-modulating ability is a crucial factor in the diverse pharmacological profiles observed for this class of compounds.

Table 2: Antioxidant/Pro-oxidant Activity of Isoxazole Derivatives

| Compound/Derivative Class | Model System | Observed Effect | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Isoxazole-containing chalcones | DPPH free radical scavenging assay | Potent antioxidant activity | Free radical scavenging | nih.gov |

| Fluorophenyl-isoxazole-carboxamides | DPPH assay; Male mice (in vivo) | Potent antioxidant activity, greater than positive controls (Trolox, Quercetin) | Free radical scavenging; Increased total antioxidant capacity | nih.gov |

| 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO) | Ethanol-induced gastric ulcer model in rats | Attenuation of oxidative stress | Enhanced levels of glutathione and catalase; Reduced lipid peroxidation | mdpi.com |

| Tyrosol derivatives with 3,5-disubstituted isoxazoles | K562 leukemia cells | Anti-proliferative and pro-apoptotic activity | Promotion of oxidative stress | mdpi.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. irjweb.com DFT calculations for isoxazole (B147169) derivatives are typically performed using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with basis sets such as 6-311G++(d,p) or 6-31G(d,p). researchgate.netnih.gov These calculations help optimize the molecular geometry and determine various electronic and structural parameters. nih.gov

Table 1: Global Reactivity Descriptors Calculated from DFT (Representative data based on studies of related isoxazole derivatives)

| Descriptor | Formula | Significance | Reference |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | asianpubs.org |

| Chemical Potential (μ) | - (I + A) / 2 | Represents the "escaping tendency" of electrons. | irjweb.com |

| Global Electrophilicity Index (ω) | μ² / 2η | Quantifies the ability of a molecule to accept electrons. | irjweb.com |

| Global Softness (S) | 1 / 2η | The reciprocal of hardness; indicates higher reactivity. | asianpubs.org |

| I = Ionization Potential, A = Electron Affinity |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) serves as the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. irjweb.comnih.gov In contrast, a large energy gap implies high stability. irjweb.com For isoxazole derivatives, the HOMO-LUMO gap has been calculated using DFT methods to predict their bioactivity and potential for intermolecular charge transfer. researchgate.netirjweb.com These analyses help explain the electronic transitions and absorption properties of the compounds. researchgate.net

Table 2: Representative Frontier Orbital Energies for Isoxazole Analogs

| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Diphenylisoxazole derivative | MPW1PW91 | - | - | 1.07 - 6.50 | researchgate.net |

| Imidazole derivative | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Oxazole derivative | B3LYP/6-311G++(d,p) | - | - | Low ΔE indicates high reactivity | irjweb.com |

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. For isoxazole-based compounds, docking studies have been performed to understand their interactions with various biological targets, including cyclooxygenase (COX) enzymes and proteins from bacterial strains. nih.govnih.govacs.org

These in silico studies help identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the target protein. researchgate.net By calculating a docking score or binding energy (often in kcal/mol), researchers can predict the strength of the interaction and compare the potential efficacy of different analogs. researchgate.net For example, docking studies on isoxazole-carboxamide derivatives revealed specific interactions with COX-2 enzymes, explaining their inhibitory activity. nih.gov

Molecular Dynamics Simulations to Elucidate Protein-Ligand Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of a protein-ligand complex. researchgate.netmdpi.com

For isoxazole derivatives, MD simulations have been conducted for periods up to 200 ns to assess the stability of the docked complex. nih.govresearchgate.net Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the protein backbone and ligand within the binding pocket. researchgate.net These simulations can confirm the stability of interactions predicted by docking, such as hydrogen bonds, and provide a more accurate understanding of the binding thermodynamics. nih.govmdpi.com

Conformational and Energetic Profiling of Isoxazole-3-Carbothioamide Analogs

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational and energetic profiling involves computationally exploring the different possible spatial arrangements of a molecule's atoms to identify the most stable, low-energy conformations.

Using quantum chemical methods like DFT, researchers can perform geometry optimization on this compound and its analogs. irjweb.com This process calculates the most stable structure corresponding to a minimum on the potential energy surface. By analyzing the rotational barriers around single bonds (e.g., the bond connecting the isoxazole ring to the carbothioamide group), a potential energy surface can be mapped. This map reveals the energetically preferred conformations and the energy required to transition between them, which is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. irjweb.com

Prediction and Characterization of Intramolecular and Intermolecular Interactions

Computational methods are essential for predicting and characterizing the non-covalent interactions that govern molecular recognition and binding. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. irjweb.comresearchgate.net

For this compound, the nitrogen and oxygen atoms of the isoxazole ring, along with the nitrogen and sulfur atoms of the carbothioamide group, can participate in hydrogen bonding as either donors or acceptors. asianpubs.org Theoretical studies can predict the formation of intramolecular hydrogen bonds, which influence the molecule's preferred conformation. asianpubs.org Furthermore, when studying ligand-receptor complexes, these methods can identify specific intermolecular hydrogen bonds and other non-covalent interactions with amino acid residues, which are critical for binding affinity and selectivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) map can also identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic interactions. irjweb.com

Future Research Directions

Rational Design and Synthesis of Next-Generation Isoxazole-3-Carbothioamide Analogs

The future of this compound research heavily relies on the rational design and synthesis of new analogs to enhance biological activity, improve selectivity, and optimize pharmacokinetic profiles. The principle of active subunit combination is a promising strategy, where the this compound core is hybridized with other pharmacologically active heterocycles to create novel molecular entities. nih.govresearchgate.net For instance, creating hybrids with moieties like triazole or pyrrole (B145914) could unlock synergistic or novel biological effects. researchgate.netmdpi.com

Structural modifications of the isoxazole (B147169) ring and its substituents are crucial for refining therapeutic properties. nih.gov Structure-activity relationship (SAR) studies will continue to be fundamental in guiding these modifications. For example, the introduction of specific substituents, such as a 1S, 3R-3-aminocyclohexanol motif, has been shown to improve both potency and solubility in isoxazole-3-carboxamide (B1603040) series, indicating a path for further exploration. nih.gov The synthesis of 4,5-diarylisoxazol-3-carboxylic acids has also yielded potent inhibitors of leukotriene biosynthesis, suggesting that modifications at these positions are critical for anti-inflammatory activity. nih.gov

Future synthetic strategies will likely focus on developing more efficient, environmentally benign, and regioselective methods. nih.gov This includes the use of microwave-assisted synthesis, which can accelerate the creation of compound libraries, and one-pot procedures to improve yields and reduce waste. nih.govnih.gov

| Strategy for Analog Development | Rationale | Potential Outcome |

| Hybridization | Combining the isoxazole core with other bioactive heterocycles. nih.govmdpi.com | Synergistic therapeutic effects or novel biological activities. |

| Structural Modification | Altering substituents on the isoxazole ring based on SAR data. nih.govnih.gov | Enhanced potency, improved selectivity, and better solubility. |

| Advanced Synthesis | Employing green chemistry and efficient methods like microwave irradiation. nih.govnih.gov | Accelerated discovery and creation of diverse chemical libraries. |

Comprehensive Mechanistic Elucidation of Novel Biological Activities

While various biological activities of isoxazole derivatives have been identified, a deep and comprehensive understanding of their mechanisms of action is often still in development. Future research must focus on elucidating the precise molecular pathways through which this compound analogs exert their effects. For example, in cancer research, studies have shown that certain isoxazole derivatives can induce oxidative stress, leading to apoptosis and cell cycle arrest. researchgate.net Further investigation is needed to identify the upstream and downstream targets in these pathways, such as the role of p53 protein activation and the inhibition of cell survival pathways like Akt hyperphosphorylation. researchgate.net

For analogs designed as anti-inflammatory agents, research should aim to pinpoint their interactions with specific enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com Understanding how these compounds bind to the active sites of enzymes such as acetolactate synthase or sterol 14α-demethylase can explain their efficacy as herbicide safeners or antifungal agents, respectively. nih.govtandfonline.com

Immunomodulatory studies are another critical area. Some isoxazole derivatives have shown the ability to stimulate lymphocyte proliferation and cytokine production, suggesting potential as immunostimulatory agents. mdpi.com Unraveling the specific immune receptors and signaling cascades involved is essential for their therapeutic development.

Development of Advanced Drug Delivery Systems (e.g., Targeted Nano-Emulgel Conjugates)

A significant hurdle in translating promising compounds into clinical use is overcoming poor bioavailability, systemic toxicity, and non-specific targeting. genesispub.org Advanced drug delivery systems offer a solution to these challenges. genesispub.orgmedmedchem.com For this compound derivatives, nanotechnology presents a particularly promising avenue. The development of targeted nano-emulgel conjugates has been explored to improve the cellular permeability of isoxazole-carboxamide compounds for anticancer applications. nih.gov

Future work should expand on this by exploring various nanocarriers, such as liposomes, micelles, and polymeric nanoparticles. genesispub.orgscirp.org These systems can be engineered to encapsulate the drug, protecting it from degradation and enabling controlled release. scirp.org Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the drug specifically to diseased tissues, such as tumors, thereby minimizing off-target effects and enhancing therapeutic efficacy. medmedchem.com Liposomes, for instance, are biocompatible and can be used to transport both hydrophilic and lipophilic drugs across biological barriers. genesispub.org

| Delivery System | Advantages for Isoxazole Analogs | Research Focus |

| Nano-Emulgel | Enhances cellular permeability and localizes drug action. nih.gov | Optimization for specific cancer cell lines and improved stability. |

| Liposomes | Biocompatible; can carry both lipophilic and hydrophilic drugs. genesispub.org | Surface modification for targeted delivery to specific tissues. |

| Polymeric Nanoparticles | Allows for controlled and sustained drug release. scirp.org | Development of stimuli-responsive systems that release drugs in response to the microenvironment of diseased tissue. |

Integration of In Silico and Experimental Methodologies for Accelerated Discovery

The integration of computational (in silico) and experimental approaches is essential for accelerating the discovery and development of new this compound-based drugs. Molecular docking simulations are invaluable for predicting the binding affinities and interaction patterns of newly designed compounds with their biological targets. nih.govnih.gov This allows researchers to prioritize the synthesis of molecules with the highest predicted activity. nih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools, such as SwissADME, can be used early in the design phase to evaluate the drug-likeness of potential candidates, filtering out compounds likely to have poor pharmacokinetic properties. nih.gov Furthermore, Density Functional Theory (DFT) analysis can be employed to understand the electronic properties and chemical reactivity of the synthesized molecules, correlating these features with their observed biological activity. nih.gov

This computational-first approach, followed by targeted synthesis and experimental validation (in vitro and in vivo), creates a highly efficient discovery pipeline. mdpi.com It reduces the time and cost associated with traditional trial-and-error methods and facilitates a more rational, data-driven approach to drug design. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isoxazole-3-carbothioamide derivatives, and how can reaction conditions be optimized for yield?

- Methodological Answer : Derivatives are synthesized via cyclocondensation reactions using ethanol as a solvent and potassium hydroxide as a base, with reaction times of 3–4 hours. Optimization involves adjusting molar ratios of reactants (e.g., substituted phenylhydrazines and isoxazole precursors) and monitoring temperature to minimize side products. Quantitative yields (>80%) are achievable by purifying intermediates via column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Use a combination of 1H NMR (to confirm proton environments, e.g., pyrazole ring protons at δ 2.5–3.5 ppm), IR spectroscopy (C=S stretching at 1200–1250 cm⁻¹), and ESI-MS (to verify molecular ion peaks). Elemental analysis ensures purity (>95%) by matching calculated and observed C, H, N, and S percentages .

Q. How should researchers design initial biological screening assays for this compound derivatives?

- Methodological Answer : Prioritize in vitro antiproliferative assays (e.g., MTT against cancer cell lines like MCF-7 or HepG2) at concentrations of 10–100 μM. Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments with statistical analysis (p < 0.05). Pre-screen for solubility in DMSO/PBS mixtures to avoid false negatives .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives against specific enzyme targets?

- Methodological Answer : Dock derivatives into target enzymes (e.g., human DHFR, PDB: 1KMS) using software like AutoDock Vina. Analyze binding affinity (docking scores < -8 kcal/mol indicate strong interactions) and key residues (e.g., hydrogen bonds with Asp27 or hydrophobic interactions with Phe31). Validate predictions with molecular dynamics simulations to assess stability over 100 ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies on this compound derivatives?

- Methodological Answer : Conduct meta-analyses of published IC₅₀ values, accounting for variables like cell line heterogeneity (e.g., HeLa vs. Jurkat) or assay protocols (e.g., incubation time differences). Use structure-activity relationship (SAR) models to isolate substituent effects (e.g., nitro groups at position 4 enhance activity 2-fold) .

Q. How does structural modification of the isoxazole ring influence antiproliferative efficacy?